molecular formula C6H3BrClFN2O2 B13516033 4-Bromo-2-chloro-3-fluoro-6-nitroaniline

4-Bromo-2-chloro-3-fluoro-6-nitroaniline

Cat. No.: B13516033
M. Wt: 269.45 g/mol
InChI Key: KTSCKUHVAOXDMO-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-3-fluoro-6-nitroaniline is an organic compound with the molecular formula C6H3BrClFN2O2 It is a derivative of aniline, where the benzene ring is substituted with bromine, chlorine, fluorine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-3-fluoro-6-nitroaniline typically involves multi-step reactions starting from aniline or its derivatives. One common approach includes:

    Nitration: Aniline is first nitrated to introduce the nitro group.

    Halogenation: The nitrated compound is then subjected to halogenation reactions to introduce bromine, chlorine, and fluorine atoms at specific positions on the benzene ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-3-fluoro-6-nitroaniline can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution.

    Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine derivative.

Scientific Research Applications

4-Bromo-2-chloro-3-fluoro-6-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe or marker in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-3-fluoro-6-nitroaniline depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The presence of multiple halogen atoms and a nitro group can influence its reactivity and binding affinity to various molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluoro-6-nitroaniline
  • 2-Bromo-4-chloro-6-nitroaniline
  • 4-Bromo-2-chloro-6-nitroaniline

Uniqueness

4-Bromo-2-chloro-3-fluoro-6-nitroaniline is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and potential applications. The presence of three different halogen atoms and a nitro group makes it a versatile compound for various synthetic and research purposes.

Properties

Molecular Formula

C6H3BrClFN2O2

Molecular Weight

269.45 g/mol

IUPAC Name

4-bromo-2-chloro-3-fluoro-6-nitroaniline

InChI

InChI=1S/C6H3BrClFN2O2/c7-2-1-3(11(12)13)6(10)4(8)5(2)9/h1H,10H2

InChI Key

KTSCKUHVAOXDMO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)Cl)N)[N+](=O)[O-]

Origin of Product

United States

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